molecular formula C27H30ClF2N5O3 B12416457 KRAS inhibitor-6

KRAS inhibitor-6

Cat. No.: B12416457
M. Wt: 546.0 g/mol
InChI Key: HVAYAWHLWQQVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of KRAS inhibitor-6 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The preparation method typically involves the following steps:

    Initial Screening: Virtual screening of diverse compounds to identify those with high binding affinity and specificity for KRAS G12C.

    Molecular Docking: Using molecular docking techniques to score and rank the potential inhibitors.

    Synthesis: Chemical synthesis of the top-ranked compounds, followed by purification and characterization.

    Validation: In vitro and in vivo validation of the synthesized compounds to confirm their inhibitory activity against KRAS G12C.

Chemical Reactions Analysis

KRAS inhibitor-6 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KRAS inhibitor-6 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-6 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its activation. This inhibition blocks the interaction between KRAS and its downstream effectors, such as SOS1 and SOS2 guanine nucleotide exchange factors, thereby inhibiting cellular proliferation and inducing tumor cell apoptosis .

Comparison with Similar Compounds

KRAS inhibitor-6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12C mutation. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.

Properties

Molecular Formula

C27H30ClF2N5O3

Molecular Weight

546.0 g/mol

IUPAC Name

1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3

InChI Key

HVAYAWHLWQQVTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.